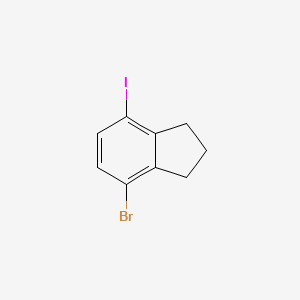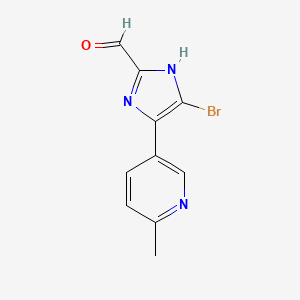![molecular formula C9H10N2OS B13699696 2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13699696.png)
2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazine family, which is known for its diverse biological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with acetic anhydride, followed by cyclization with a suitable dehydrating agent . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms .
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethyl-1,2,4-thiadiazolidine-3,5-dione: Another thiadiazine derivative with similar structural features but different biological activities.
2,4-Dimethyl-1,2,4-triazine-3,5-dione: A related compound with a triazine ring instead of a thiadiazine ring, exhibiting distinct chemical properties and applications.
Uniqueness
2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C9H10N2OS |
|---|---|
Molekulargewicht |
194.26 g/mol |
IUPAC-Name |
2,4-dimethyl-1,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C9H10N2OS/c1-10-7-5-3-4-6-8(7)13-11(2)9(10)12/h3-6H,1-2H3 |
InChI-Schlüssel |
VMLDWFHBOURIQP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2SN(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



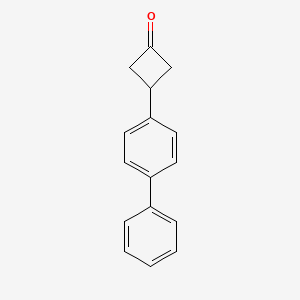


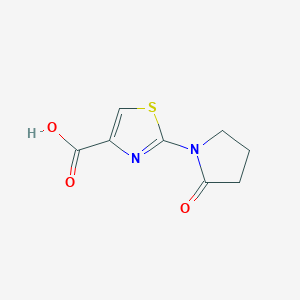
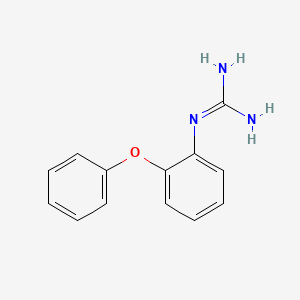
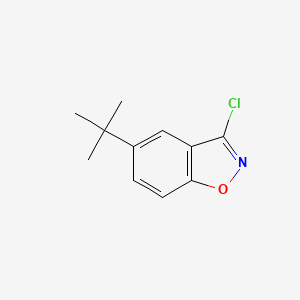
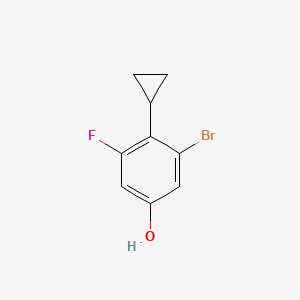
![3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B13699656.png)
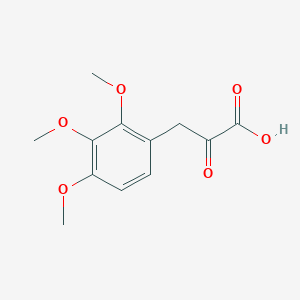
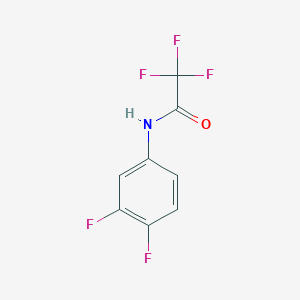
![6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699688.png)
